molecular formula C24H33ClN4O4S2 B2602103 6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216690-23-1

6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2602103
CAS RN: 1216690-23-1
M. Wt: 541.12
InChI Key: NZAVUDMQJKKWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O4S2 and its molecular weight is 541.12. The purity is usually 95%.
BenchChem offers high-quality 6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Modification : This compound is involved in the synthesis of various heterocyclic compounds, which are important due to their biological activities. For example, Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted methods, starting from a similar compound (Youssef, Azab, & Youssef, 2012).

  • Potential Anti-inflammatory Applications : The related molecule methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, synthesized by Moloney (2001), was based on its potential as an anti-inflammatory agent (Moloney, 2001).

  • Antimicrobial Applications : A study by Samala et al. (2014) on tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives found that certain compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential application in antimicrobial therapies (Samala et al., 2014).

  • Antipsychotic Potential : Research by Norman et al. (1996) on heterocyclic carboxamides, a category that includes this compound, demonstrated their potential as antipsychotic agents. They evaluated compounds for binding to various receptors and their ability to antagonize specific responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).

  • Antibacterial Activity : A study by Doshi et al. (2015) on 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues revealed their ability to inhibit the growth of certain bacteria, indicating their potential use in antibacterial treatments (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).

  • Cancer Research Applications : Redda et al. (2011) synthesized compounds with a tetrahydropyridine ring, showing their potential as anticancer agents. These compounds were evaluated for cytotoxic effects on various cancer cell lines (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).

properties

IUPAC Name

2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2.ClH/c1-15(2)27-12-10-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-6-8-18(9-7-17)34(31,32)28-11-4-5-16(3)13-28;/h6-9,15-16H,4-5,10-14H2,1-3H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVUDMQJKKWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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